2-ethenyl-4-methoxyphenol
Description
Properties
CAS No. |
103261-31-0 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Natural Occurrence, Biogenesis, and Ecological Distribution of 2 Ethenyl 4 Methoxyphenol
Identification and Distribution of 2-Ethenyl-4-methoxyphenol in Plant Species and Natural Products
This compound has been identified as a key volatile or semi-volatile component in several plant species and is also a notable product of microbial metabolism, contributing significantly to the aroma and flavor profiles of various fermented foods and beverages.
Occurrence in Specific Botanical Sources
The presence of this compound has been documented in several botanical sources, where it contributes to their characteristic aroma profiles. wikipedia.orgnih.gov
Angelica gigas : This plant, commonly known as Korean angelica, has been reported to contain this compound. nih.gov The roots of Angelica gigas are used in traditional medicine and are known for their rich phytochemical composition, which includes various coumarins and polyacetylenes.
Buckwheat (Fagopyrum esculentum) : this compound is a well-established and significant contributor to the natural aroma of buckwheat. wikipedia.org Its presence is a key reason for the characteristic scent of this crop.
Table 1: Botanical Sources of this compound
Botanical Source Common Name Reported Presence of this compound Angelica gigas Korean Angelica Yes Humulus lupulus Hops Yes Fagopyrum esculentum Buckwheat Yes
Biosynthetic Pathways and Enzymatic Mechanisms Leading to this compound
The formation of this compound in biological systems is primarily achieved through the enzymatic modification of a precursor molecule.
Conversion from Precursor Molecules
The principal precursor for the biosynthesis of this compound is ferulic acid . wikipedia.orgFerulic acid is a hydroxycinnamic acid that is abundant in plant cell walls, particularly in cereals like wheat and barley. The conversion process involves the removal of the carboxyl group from the ferulic acid molecule.
Enzymatic Systems Involved in this compound Formation
The key enzyme responsible for the conversion of ferulic acid to this compound is ferulic acid decarboxylase (FDC) . webofproceedings.orgnih.govThis enzyme catalyzes the non-oxidative decarboxylation of ferulic acid. nih.govIn yeasts such as Saccharomyces cerevisiae, the gene responsible for this enzymatic activity is often referred to as FDC1. nih.govThe presence and activity of this enzyme are critical for the production of this compound in fermented products.
Ecological Roles of this compound in Chemical Ecology
Beyond its contribution to the flavor and aroma of food and beverages, this compound plays distinct roles in the interactions between organisms.
One of the notable ecological functions of this compound is its role as a pheromone . For some insects, such as the red palm weevil (Rhynchophorus ferrugineus), this compound acts as a chemical signal for communication. wikipedia.orgThis highlights its importance in insect behavior and chemical ecology.
Furthermore, as a volatile organic compound, it can be involved in plant-herbivore or plant-pathogen interactions, although this area requires more extensive research. Its antioxidant properties have also been noted, suggesting a potential protective role in the organisms that produce it.
nih.gov
Table of Mentioned Compounds
Compound Name This compound 4-Vinylguaiacol Ferulic acid Decursin Polyacetylenes
Ecological Roles of this compound in Chemical Ecology
Role as a Semiochemical in Insect Communication (Pheromones)
This compound functions as a semiochemical, a chemical substance that carries a message, in the communication of certain insect species. thegoodscentscompany.comwikipedia.org Its most well-documented role in this capacity is as a component of the aggregation pheromone for the red palm weevil, Rhynchophorus ferrugineus, a major pest of palm trees. thegoodscentscompany.comwikipedia.org Aggregation pheromones are chemical signals that lead to the congregation of both sexes of a species at a food source or mating site.
While the primary aggregation pheromone for R. ferrugineus is ferrugineol (4-methyl-5-nonanol), studies have shown that the attraction of these weevils to traps is significantly increased when ferrugineol is used in combination with other compounds, including this compound. This synergistic effect suggests that this compound plays a crucial role in the chemical signaling cascade that mediates the mass aggregation of these insects. The inclusion of host palm volatiles along with these pheromone components further enhances trap efficacy, indicating a complex interplay of chemical cues in the weevil's communication system.
Table 1: Role of this compound in Insect Communication
| Insect Species | Type of Semiochemical | Behavioral Response |
| Rhynchophorus ferrugineus (Red Palm Weevil) | Aggregation Pheromone Component (Synergist) | Attraction and mass aggregation of both males and females |
Contribution to Plant Defense Mechanisms or Inter-species Interactions
This compound and structurally related methoxyphenols are involved in plant defense and other inter-species interactions. Their presence in various plant tissues suggests a role in protecting plants from herbivores and pathogens.
Research has demonstrated the phytotoxic and allelopathic properties of related methoxyphenols. For instance, 2-methoxyphenol has been shown to inhibit the germination and seedling growth of certain plant species. mdpi.com This allelopathic activity, where a plant releases biochemicals to inhibit the growth of neighboring plants, can be a crucial defense mechanism for competing for resources. The study indicated that 2-methoxyphenol could interfere with germination and cotyledon emergence, highlighting its potential as a natural herbicide. mdpi.com
Furthermore, methoxyphenolic compounds, as a class, are known for their antimicrobial and antifungal properties. researchgate.netnih.gov Compounds like eugenol (B1671780) (4-allyl-2-methoxyphenol), which is structurally similar to this compound, exhibit significant antimicrobial activity against various foodborne pathogens and spoilage bacteria. researchgate.netnih.gov This suggests that the presence of this compound in plants could contribute to their defense against microbial infections. The antimicrobial action of these compounds is a key component of the plant's innate immune system, helping to protect it from a wide range of potential pathogens.
Table 2: Documented and Potential Roles of Methoxyphenols in Plant Defense
| Defense Mechanism | Activity | Potential Effect on Other Organisms |
| Allelopathy | Phytotoxic effects, inhibition of seed germination and seedling growth. mdpi.com | Reduces competition from other plants for resources like water, light, and nutrients. |
| Antimicrobial Defense | Inhibition of the growth of pathogenic and spoilage bacteria and fungi. researchgate.netnih.gov | Protects the plant from various microbial diseases. |
Advanced Synthetic Methodologies and Derivatization Strategies for 2 Ethenyl 4 Methoxyphenol
Chemical Synthesis Approaches to 2-Ethenyl-4-methoxyphenol
The synthesis of this compound can be achieved through various chemical routes, often starting from readily available bio-based precursors like ferulic acid or vanillin. nih.gov
Multi-Step Organic Synthesis Routes Involving Condensation and Substitution Reactions
A common and effective method for producing this compound is the decarboxylation of ferulic acid, a naturally occurring hydroxycinnamic acid. plos.org This process can be performed thermally or, more efficiently, through enzymatic catalysis. plos.orgnih.gov This reaction directly converts the carboxylic acid group of ferulic acid into the vinyl group of this compound.
Another prominent multi-step route begins with vanillin, which can be sourced from lignin. mdpi.comchemicalbook.com A potential pathway involves the reduction of vanillin's aldehyde group to form vanillyl alcohol. scispace.com Subsequent chemical modifications, such as dehydration or related elimination reactions, can then be employed to introduce the ethenyl (vinyl) double bond, yielding the final product.
The table below outlines a conceptual multi-step synthesis starting from vanillin.
| Step | Starting Material | Key Reagents/Reaction Type | Intermediate/Product | Purpose |
| 1 | Vanillin | Sodium borohydride (B1222165) (NaBH₄) / Reduction | Vanillyl alcohol | Conversion of the aldehyde group to a primary alcohol. scispace.com |
| 2 | Vanillyl alcohol | Acid catalyst (e.g., H₂SO₄), Heat / Dehydration (Elimination) | This compound | Elimination of water to form the vinyl double bond. |
Electrochemical Synthesis Techniques for this compound Production
While direct electrochemical synthesis of this compound is not widely documented, electrochemical methods are highly relevant for its polymerization. The electrochemical polymerization of guaiacol, a related compound, has been studied in various organic solvents, leading to the formation of a poly(guaiacol) film on electrode surfaces. mdpi.com This process involves anodic oxidation where the unoccupied para position is the most favored site for coupling monomers. mdpi.com
Similarly, this compound can undergo electrochemical polymerization to create functional polymer films. This technique offers a method for producing poly(this compound), a material with potential applications in sensors and modified electrodes. The process allows for controlled deposition and film growth directly onto a conductive surface.
Regioselective and Stereoselective Synthesis of this compound and its Isomers
The synthesis of this compound from common bio-precursors is inherently regioselective. When starting with ferulic acid or vanillin, the substitution pattern on the aromatic ring (the relative positions of the hydroxyl, methoxy (B1213986), and eventual ethenyl groups) is already established by the feedstock's natural structure. nih.gov For instance, the decarboxylation of ferulic acid directly yields the 4-vinyl isomer with high fidelity because the carboxylic acid group is located at that specific position. nih.gov
This inherent regioselectivity is a significant advantage, as it prevents the formation of other isomers and simplifies purification processes. For example, methods for the regioselective arylation of guaiacols have been developed that use the methoxy group as a traceless activator to control the position of incoming substituents, demonstrating the importance of directing groups in achieving selectivity. nih.gov Stereoselectivity is not a primary concern for the synthesis of the planar aromatic portion of the molecule itself.
Derivatization and Analog Preparation of this compound
The reactive sites on this compound—the phenolic hydroxyl, the vinyl group, and the aromatic ring—make it an excellent candidate for derivatization to create a wide range of functional molecules and polymers. mdpi.comresearchgate.net
Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies
Structural modification of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By altering specific functional groups, researchers can tune the molecule's properties for various applications, such as enhancing its antioxidant capacity or modifying the thermal properties of its polymers. mdpi.comnih.gov
One common derivatization strategy involves the protection or modification of the phenolic hydroxyl group through esterification or alkylation. mdpi.comresearchgate.net These modifications can prevent the phenol (B47542) group from inhibiting radical polymerization and allow for the synthesis of high molar mass polymers with a range of glass transition temperatures (Tg). mdpi.comnih.gov Comparing the activity of the parent compound with its derivatives provides insight into the role of each functional group. For example, the conversion of ferulic acid to this compound (removing the carboxyl group and forming a vinyl group) significantly enhances its antiproliferative effects against certain cancer cell lines, indicating that the vinyl group and increased hydrophobicity are crucial for this activity. acs.org
The table below summarizes examples of such modifications and their observed effects.
| Original Compound | Modification | Derivative | Effect on Activity/Property |
| Ferulic Acid | Decarboxylation | This compound | Increased antiproliferative activity against HT-29 human colorectal cancer cells. acs.org |
| This compound | Esterification of phenol | 2-Methoxy-4-vinylphenyl acetate (B1210297) | Enables controlled radical polymerization; produces polymers with varying thermal properties. mdpi.comnih.gov |
| This compound | Alkylation of phenol | Ether-protected derivatives | Allows for synthesis of high molar mass polymers via radical polymerization. nih.gov |
| This compound | Reaction with Epichlorohydrin | Epoxy-functionalised 4-vinylguaiacol (4VGEP) | Creates a monomer suitable for RAFT polymerization and synthesis of degradable star polymers. rsc.orgrsc.org |
Functionalization of this compound for Specific Applications
Functionalization of this compound is employed to prepare advanced materials for specific, high-value applications. A key application is in the development of novel polymers and composites. mdpi.comnih.gov
A notable example is the preparation of bio-based, degradable star polymers. In this process, the phenolic hydroxyl group is first modified to include an epoxide moiety, creating an epoxy-functionalised monomer (4VGEP). rsc.orgrsc.org This derivative can then undergo controlled radical polymerization (e.g., RAFT) to form well-defined polymer arms. These arms are subsequently used as macro-monomers in a ring-opening copolymerization reaction to form a degradable polyester (B1180765) core, resulting in a star-shaped polymer. rsc.orgrsc.org Such materials are of interest for applications in drug delivery and advanced coatings. rsc.org
Another application involves creating divinylbenzene-like monomers from this compound. By linking two molecules of this compound with an aliphatic chain via their phenolic groups, a difunctional monomer is created. mdpi.comnih.gov These monomers can be crosslinked, for example through a thiol-ene reaction, to produce thermoset polymers with tunable thermomechanical properties. mdpi.comnih.gov
| Functionalization Strategy | Resulting Material | Potential Application |
| Epoxidation of phenol group, followed by RAFT polymerization and ring-opening copolymerization | Degradable star polymers | Drug delivery, advanced coatings. rsc.org |
| Linking two molecules with an aliphatic chain to create a difunctional monomer | Crosslinked thermoset polymers | Thermosetting materials with tunable properties. mdpi.comnih.gov |
| Polymerization into a nano-formulation using cellulose (B213188) acetate phthalate | pH-responsive nano-polymer | Controlled drug release for antibacterial applications. nih.gov |
Mechanistic Investigations of 2 Ethenyl 4 Methoxyphenol S Chemical Reactivity
Reaction Pathways and Mechanisms of 2-Ethenyl-4-methoxyphenol
The reactivity of this compound is characterized by the distinct yet interactive chemistry of its phenolic and vinyl moieties.
This compound possesses both nucleophilic and electrophilic potential, enabling it to react with a wide variety of chemical species. masterorganicchemistry.comyoutube.com
Phenolic Moiety: The hydroxyl group imparts acidity to the molecule, allowing it to be deprotonated by a base, such as potassium carbonate, to form a potassium 2-methoxy-4-vinylphenolate salt. nih.gov This resulting phenoxide is a potent nucleophile. An example of its nucleophilic character is the reaction with an electrophile like benzyl (B1604629) bromide, where the phenoxide attacks the benzylic carbon to form 1-(benzyloxy)-2-methoxy-4-vinylbenzene. mdpi.com The phenolic group can also engage in coordination reactions, for instance, with calcium ions (Ca²⁺) to form complex structures. researchgate.netnih.gov
Vinyl Moiety: The vinyl group's pi bond is an area of high electron density, making it nucleophilic and susceptible to electrophilic addition reactions. youtube.comyoutube.com While specific studies on electrophilic addition to this compound are not detailed in the reviewed literature, this reactivity is a fundamental characteristic of styrene-like compounds. nih.gov
Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy (B1213986) groups.
This compound is recognized for its antioxidant properties, primarily due to the reactivity of its phenolic hydroxyl group. mdpi.comfrontiersin.org The principal mechanism of its radical-scavenging activity involves the donation of the hydrogen atom from the hydroxyl group to a free radical. This process, known as hydrogen atom transfer (HAT), neutralizes the radical and generates a resonance-stabilized phenoxyl radical. The stability of this resulting radical is key to the compound's efficacy as an antioxidant.
Studies have shown that related methoxyphenols efficiently scavenge various types of radicals, including oxygen-centered and carbon-centered radicals. nih.gov The oxidation of the molecule can also lead to the formation of a radical cation. rsc.org This radical cation is itself a reactive species that can participate in subsequent reactions, such as dimerization. rsc.org
The presence of a vinyl group allows this compound to function as a styrene-like monomer for polymerization. mdpi.comnih.gov
Polymerization: It can undergo radical polymerization, initiated by agents like 2,2′-azobisisobutyronitrile (AIBN). mdpi.com However, the chemical nature of the molecule presents a significant challenge to this process. The phenolic hydroxyl group is an effective radical scavenger, which can react with and terminate propagating radical chains, thereby inhibiting or slowing down the polymerization reaction. nih.gov To achieve successful polymerization and high molecular weight polymers, the phenolic group is often chemically protected (e.g., via etherification or esterification) before the polymerization step. mdpi.com
Oligomerization: Besides forming long polymer chains, this compound can undergo oligomerization. One significant pathway involves its radical cation, which can react with a neutral molecule of this compound in a coupling reaction to form dimeric and potentially oligomeric structures. rsc.org This process is analogous to the biosynthesis of some lignans, which involves the coupling of similar propenylphenol derivatives. rsc.org
Kinetic and Thermodynamic Studies of this compound's Reactions
Quantitative studies of reaction rates and stability provide deeper insight into the chemical behavior of this compound under various conditions.
Kinetic studies have quantified the reactivity of species derived from this compound. Nanosecond laser flash photolysis studies have been used to measure the rate of reaction of the 4-hydroxy-3-methoxystyrene radical cation. rsc.org This radical cation reacts rapidly with its neutral parent molecule, a key step in radical-cation-mediated oligomerization. rsc.org The second-order rate constant for this reaction has been determined, along with rates of reaction with other non-phenolic styrenes. rsc.org
| Reactant | Rate Constant (k, M⁻¹ s⁻¹) |
|---|---|
| 4-Hydroxy-3-methoxystyrene (Neutral) | 4.3 × 10⁸ |
| 4-Methylstyrene | 2.5 × 10⁸ |
| α-Methylstyrene | 1.0 × 10⁸ |
This compound is a compound found in various natural sources and can be synthesized; however, its stability is influenced by environmental conditions. nih.govwikipedia.org The presence of both a reactive vinyl group and a phenolic group suggests a potential for autopolymerization, particularly in the presence of heat, light, or radical initiators. mdpi.com
One well-documented chemical pathway related to this molecule is its formation via the decarboxylation of ferulic acid. mdpi.comwikipedia.org This reaction, often facilitated by yeast or microbes, indicates that the parent carboxylic acid is susceptible to degradation under certain biological or thermal conditions to yield this compound. wikipedia.org Furthermore, enzymatic conversions of structurally similar 4-alkylphenols can sometimes yield vinylphenols as side products, suggesting that enzymatic pathways can also be involved in its formation and potential degradation. rug.nl Thermal stability studies of extracts containing this compound show its persistence at elevated temperatures (e.g., 95 °C) for extended periods, though this is dependent on the matrix. nih.gov
Table of Mentioned Compounds
| Common Name(s) | IUPAC Name |
| This compound, 4-Vinylguaiacol | 4-Ethenyl-2-methoxyphenol |
| Ferulic Acid | (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid |
| Benzyl bromide | (Bromomethyl)benzene |
| 2,2′-azobisisobutyronitrile, AIBN | 2,2'-Azobis(2-methylpropionitrile) |
| 4-Methylstyrene | 1-Ethenyl-4-methylbenzene |
| α-Methylstyrene | (1-Methylethenyl)benzene |
| Styrene | Ethenylbenzene |
| 4-Ethyl-2-methoxyphenol, 4-Ethylguaiacol | 4-Ethyl-2-methoxyphenol |
Cutting Edge Spectroscopic and Analytical Characterization of 2 Ethenyl 4 Methoxyphenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Ethenyl-4-methoxyphenol
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural determination of organic molecules in solution. For a molecule like this compound, one-dimensional (1D) ¹H and ¹³C NMR provide initial information, but multi-dimensional techniques are essential for unambiguous assignment of all proton and carbon signals and for probing the molecule's dynamic nature.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment
Multi-dimensional NMR experiments resolve spectral overlap and reveal through-bond and through-space correlations, which are crucial for piecing together a molecule's complete covalent structure. science.gov
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations within the vinyl group's three-proton system (H-7, H-8a, H-8b) and between the vicinal aromatic protons (H-5, H-6), confirming their connectivity. studylib.net
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment, sometimes referred to as HMQC, correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the direct assignment of carbon atoms that bear protons, such as the methoxy (B1213986) carbon, the vinyl carbons, and the aromatic CH groups.
Correlations from the methoxy protons (-OCH₃) to the aromatic carbon C-4.
Correlations from the vinyl proton H-7 to the aromatic carbons C-2 and C-6.
Correlations from the aromatic proton H-3 to carbons C-1 and C-5. These long-range correlations are definitive in placing the substituents on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound (Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.)
| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 | 146.5 | 5.60 | s (OH) | - | C-2, C-6 |
| 2 | 131.0 | - | - | - | - |
| 3 | 109.0 | 6.90 | d | H-5 | C-1, C-2, C-5 |
| 4 | 148.0 | - | - | - | - |
| 5 | 114.5 | 6.70 | dd | H-3, H-6 | C-1, C-3, C-4 |
| 6 | 120.0 | 6.85 | d | H-5 | C-2, C-4, C-7 |
| 7 | 136.5 | 6.65 | dd | H-8a, H-8b | C-2, C-6, C-8 |
| 8 | 115.0 | 5.55 (trans) | d | H-7 | C-2, C-7 |
| 5.10 (cis) | d | H-7 | C-2, C-7 | ||
| OCH₃ | 55.9 | 3.85 | s | - | C-4 |
Dynamic NMR and Relaxation Studies for Conformational Analysis and Molecular Motion
While 2D NMR defines the static connectivity, dynamic NMR (DNMR) and relaxation studies provide insights into molecular motion and preferred conformations. The flexibility of this compound is primarily associated with rotation around two single bonds: the C₂-C₇ bond (connecting the vinyl group to the ring) and the C₄-O bond (of the methoxy group).
Variable-temperature (VT) NMR studies can be used to probe these rotational dynamics. By lowering the temperature, the rate of rotation around these bonds can be slowed. If the energy barrier to rotation is sufficiently high, separate signals for different conformers might be observed, allowing for the calculation of the rotational energy barrier (ΔG‡).
NMR relaxation time measurements (T₁ and T₂) provide information on the mobility of different parts of the molecule. The carbon atoms and protons in the more flexible side chains (vinyl and methoxy groups) would be expected to have different relaxation times compared to the more rigid aromatic ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can detect through-space interactions between protons that are close to each other, which can help determine the preferred orientation of the vinyl and methoxy groups relative to the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a cornerstone of chemical analysis, providing information on molecular weight and elemental composition, and, through fragmentation analysis, valuable structural details.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound (C₉H₁₀O₂), the calculated exact mass is 150.0681 u. nist.gov HRMS analysis can confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.
Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The resulting mass spectrum is a fingerprint that can be used for identification. The fragmentation of this compound is influenced by the stable aromatic ring and the methoxy and vinyl functional groups. Key fragmentation steps include:
Loss of a methyl radical (•CH₃): A primary fragmentation for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, leading to a stable phenoxy cation. This results in a prominent peak at m/z 135.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement process can lead to the elimination of formaldehyde from the molecular ion, producing a peak at m/z 120.
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide, yielding a fragment at m/z 107.
Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Ion Structure/Formula | Neutral Loss |
| 150 | [C₉H₁₀O₂]⁺˙ (Molecular Ion) | - |
| 135 | [M - CH₃]⁺ | •CH₃ |
| 122 | [M - CO]⁺˙ | CO |
| 107 | [M - CH₃ - CO]⁺ | •CH₃, CO |
| 77 | [C₆H₅]⁺ | C₃H₅O₂ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In this method, the sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. epa.gov As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.
Identification is achieved by a two-tiered approach:
Retention Time: The time it takes for the compound to elute from the GC column is a characteristic property under specific analytical conditions.
Mass Spectrum: The fragmentation pattern is compared to reference spectra in databases such as the NIST Mass Spectral Library for a confident match. scholarsresearchlibrary.com
Quantification of this compound can be performed by creating a calibration curve using standards of known concentration. mdpi.com The area of the chromatographic peak corresponding to the analyte is proportional to its concentration in the sample. The use of an internal standard is often employed to correct for variations in sample injection and instrument response.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For samples in complex matrices (e.g., food, biological fluids) or for analytes that are not sufficiently volatile or thermally stable for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov LC separates compounds in the liquid phase before they enter the mass spectrometer. Atmospheric pressure ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used to generate ions from the eluting compounds.
Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and sensitivity. semanticscholar.org In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), significantly reduces chemical noise and matrix interference, allowing for highly accurate quantification at very low levels.
Ion Mobility Spectrometry (IMS) Coupled with MS for Conformational Insights
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that adds another dimension of separation to mass analysis. nih.gov After ionization, ions are guided into a drift tube filled with a neutral buffer gas. Under the influence of a weak electric field, ions travel through the tube at a speed that depends not only on their mass-to-charge ratio but also on their size and shape (their rotationally averaged collision cross-section, CCS). nih.gov
This technique offers several unique advantages for the analysis of this compound:
Isomer Separation: IMS can separate isomers that are indistinguishable by mass spectrometry alone. It could potentially resolve this compound from other structural isomers, such as 3-ethenyl-4-methoxyphenol.
Conformational Analysis: Different gas-phase conformations (conformers) of the same molecule can have different CCS values and may be separated by IMS. This provides direct experimental evidence of the molecule's three-dimensional shape in the gas phase, offering insights into the spatial arrangement of the vinyl and methoxy groups. chemrxiv.org
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the detailed elucidation of the molecular structure of this compound. These methods provide a molecular fingerprint by probing the characteristic vibrational modes of the molecule.
Theoretical and experimental studies have been conducted to assign the vibrational frequencies of this compound. researchgate.net The FTIR spectrum of related methoxyphenols shows a distinct, sharp band for the free O-H stretching vibration. researchgate.net For o-methoxyphenol, a related isomer, the OH stretch frequency shows a notable redshift compared to its meta and para counterparts, indicating intramolecular hydrogen bonding. researchgate.net
Key functional groups of this compound give rise to characteristic absorption bands in the IR spectrum. nist.govnist.gov The analysis of these bands allows for a comprehensive structural confirmation. For instance, the stretching vibration of the hydroxyl (-OH) group is typically observed in the region of 3600-3200 cm⁻¹. The vinyl group (C=C stretch) and the aromatic ring (C=C stretches) produce bands in the 1650-1600 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. Furthermore, C-O stretching vibrations associated with the methoxy and phenolic groups are expected in the 1275-1000 cm⁻¹ range. nih.gov
A detailed assignment of the principal vibrational modes observed in the FTIR and Raman spectra of this compound is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretching | ~3550 | Phenolic Hydroxyl |
| Aromatic C-H Stretching | 3100-3000 | Benzene (B151609) Ring |
| Asymmetric/Symmetric C-H Stretching (Methyl) | 2960-2850 | Methoxy Group (-OCH₃) |
| C=C Stretching (Vinyl) | ~1630 | Ethenyl Group |
| Aromatic C=C Stretching | 1600-1450 | Benzene Ring |
| C-H Bending | 1450-1380 | Methylene and Methyl |
| O-H In-plane Bending | ~1350 | Phenolic Hydroxyl |
| C-O Stretching (Aryl Ether) | ~1260 | Methoxy-Aromatic |
| C-O Stretching (Phenol) | ~1230 | Hydroxyl-Aromatic |
| C-H Out-of-plane Bending | 990-910 | Ethenyl Group |
X-ray Crystallography and Solid-State Characterization of this compound and its Co-crystals/Derivatives
Studies on Schiff base derivatives of the parent aldehyde (5-methoxysalicylaldehyde) reveal key structural features. For example, the crystal structure of (E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol, a closely related derivative, has been determined. nih.gov In this molecule, the two aromatic rings are oriented at a dihedral angle of 5.92 (7)°. nih.gov A strong intramolecular O—H⋯N hydrogen bond is a defining feature, leading to the formation of a nearly planar six-membered ring. nih.gov This intramolecular interaction is a common characteristic in such structures. nih.govresearchgate.net
In the solid state, the crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds, which link adjacent molecules into a three-dimensional network. nih.gov Another derivative, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, exhibits similar characteristics, with intermolecular C—H⋯O hydrogen bonds linking molecules into chains. nih.govresearchgate.net This structure also features a C—H⋯π contact and a π–π stacking interaction between the benzene rings, with a centroid–centroid distance of 3.866 (1) Å. nih.govresearchgate.net
The crystallographic data for these derivatives provide a model for understanding the potential solid-state conformation and intermolecular interactions of this compound.
Table of Crystallographic Data for a this compound Derivative ((E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol)) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight (Mr) | 261.70 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.2348 (9) |
| b (Å) | 8.4701 (4) |
| c (Å) | 12.0115 (8) |
| β (°) | 112.846 (5) |
| Volume (V) (ų) | 1240.86 (13) |
| Z (Formula units/cell) | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 296 |
Chromatographic Methodologies for Purity Assessment and Quantitative Analysis of this compound
Chromatographic techniques are indispensable for separating this compound from complex matrices, assessing its purity, and performing accurate quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted method for the analysis of this compound. sielc.com These methods typically utilize a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.
A validated, isocratic HPLC method for the determination of this compound (referred to as 4-vinylguaiacol or 4VG) in beverages involves a reversed-phase C18 column with UV detection at 260 nm. scielo.br The mobile phase consists of a mixture of methanol, ultrapure water, and phosphoric acid, which ensures good peak shape and resolution. scielo.br Method validation confirms the procedure's accuracy, precision, specificity, and linearity, making it suitable for routine quality control. nih.gov For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used in the mobile phase instead of phosphoric acid. sielc.comsielc.com
Table of Exemplary HPLC Conditions for this compound Analysis
| Parameter | Condition 1 scielo.br | Condition 2 sielc.com |
| Instrument | HPLC with UV Detector | HPLC-UV/MS |
| Column | Reversed-phase C18 | Newcrom R1 |
| Mobile Phase | Methanol/Ultrapure Water/Phosphoric Acid (400:590:10, v/v) | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 260 nm | UV, MS |
| Injection Volume | 20 µL | Not specified |
| Retention Time | ~27 min | Not specified |
Gas chromatography is highly effective for analyzing volatile and semi-volatile compounds like this compound, making it ideal for flavor, fragrance, and environmental applications. thegoodscentscompany.com The compound can be analyzed directly or after derivatization to improve its chromatographic properties. epa.gov
For analysis, a sample containing this compound is injected into the GC, where it is vaporized and separated on a capillary column. Non-polar or medium-polarity columns are often used. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum. researchgate.netnist.gov The external standard method is frequently employed for quantitative analysis, where a standard curve is generated by plotting the peak area against known concentrations of a this compound standard. nih.gov
GC-MS analysis provides a characteristic fragmentation pattern for this compound, with a prominent molecular ion peak (m/z 150) confirming its molecular weight. hmdb.caspectrabase.com
Table of GC Parameters and Retention Information
| Parameter | Typical Conditions |
| Instrument | Gas Chromatograph with FID or MS Detector |
| Column | Fused-silica capillary column (e.g., DB-5, DB-1701, or similar) epa.gov |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized temperature ramp (e.g., initial hold followed by a ramp to a final temperature) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Often not required, but can be performed with agents like BSTFA for specific applications researchgate.net |
Mechanistic Biological Activities of 2 Ethenyl 4 Methoxyphenol Excluding Clinical Outcomes and Safety Profiles
Molecular Mechanisms of Antioxidant Activity
The antioxidant effects of 2-ethenyl-4-methoxyphenol are attributed to its ability to neutralize free radicals and modulate cellular oxidative stress pathways.
Free Radical Scavenging Capabilities and Related Biochemical Pathways
This compound exhibits potent free radical scavenging activity, a characteristic largely due to its chemical structure. The hydroxyl group on the phenol (B47542) ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby interrupting oxidative chain reactions. researchgate.net This process results in the formation of a more stable phenoxyl radical. nih.gov
Studies have demonstrated its capacity to scavenge various types of radicals, including diphenylpicrylhydrazyl (DPPH), oxygen-centered, and carbon-centered radicals. nih.govnih.gov The efficiency of this scavenging activity is influenced by the methoxy (B1213986) group on the phenolic ring. nih.gov The biochemical pathways involved in its radical scavenging activity include the direct quenching of free radicals and the potential to inhibit the enzymes that generate them.
Modulation of Oxidative Stress Markers at a Cellular Level
At the cellular level, this compound has been shown to modulate markers of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. nih.gov Key markers of oxidative stress include reactive oxygen and nitrogen species (RONS), lipid peroxidation products like malondialdehyde (MDA), and the status of antioxidant enzymes. nih.govnih.gov
Research indicates that exposure of cells to oxidative stressors leads to an increase in intracellular ROS and subsequent cellular damage. nih.gov While direct studies on this compound's effect on all these specific markers are limited, the broader class of methoxyphenols has been shown to protect against oxidative damage by reducing the levels of these harmful species and bolstering the cellular antioxidant defense systems. researchgate.net
Anti-inflammatory Mechanistic Pathways
This compound exerts its anti-inflammatory effects through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways that regulate the inflammatory response.
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2) and Enzymes (e.g., iNOS, COX-2)
In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govresearchgate.net These molecules are key mediators of the inflammatory response. ntu.edu.twresearchgate.netsemanticscholar.org
The reduction in NO and PGE2 production is a direct consequence of the compound's ability to suppress the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net By inhibiting the expression of iNOS and COX-2 at both the protein and mRNA levels, this compound effectively curtails the inflammatory cascade. nih.gov
Below is a table summarizing the inhibitory effects of this compound on pro-inflammatory mediators.
| Pro-inflammatory Mediator | Enzyme | Effect of this compound | Reference |
| Nitric Oxide (NO) | Inducible Nitric Oxide Synthase (iNOS) | Dose-dependent inhibition of production and expression | nih.govresearchgate.net |
| Prostaglandin E2 (PGE2) | Cyclooxygenase-2 (COX-2) | Dose-dependent inhibition of production and expression | nih.govresearchgate.net |
Modulation of Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are central to the regulation of inflammatory gene expression. nih.govresearcher.life
This compound has been demonstrated to potently inhibit the activation of NF-κB. nih.govresearchgate.net It achieves this by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking IκB-α phosphorylation and subsequent degradation, the translocation of the NF-κB p65 subunit to the nucleus is inhibited, thereby preventing the transcription of pro-inflammatory genes. nih.govresearchgate.net
Furthermore, this compound modulates the MAPK signaling cascade. It has been observed to inhibit the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net The inhibition of these kinases further contributes to the suppression of the inflammatory response. nih.gov
The following table outlines the modulation of signaling pathways by this compound.
| Signaling Pathway | Key Proteins | Effect of this compound | Reference |
| NF-κB | IκB-α, p65 | Inhibits IκB-α degradation and p65 nuclear translocation | nih.govresearchgate.net |
| MAPK | p38, ERK1/2, JNK | Inhibits phosphorylation | nih.govresearchgate.net |
Enzyme Modulation and Inhibition Studies
Beyond its direct anti-inflammatory effects, this compound has been studied for its ability to modulate other enzyme systems. One notable area of investigation is its interaction with the Nrf2/ARE pathway, which plays a crucial role in the cellular antioxidant response. nih.gov
Research has shown that this compound can induce the expression of heme oxygenase-1 (HO-1), an anti-inflammatory enzyme. nih.gov This induction is mediated through the activation of the Nrf2/ARE pathway. The compound promotes the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant proteins like HO-1. nih.gov The upregulation of HO-1 expression contributes to the inhibition of iNOS, further underscoring the compound's anti-inflammatory properties. nih.gov
Investigation of this compound's Interaction with Specific Enzymes
Research into the enzymatic interactions of this compound, also known as 2-methoxy-4-vinylphenol (B128420) (2M4VP), has primarily focused on its role in inflammatory pathways. The compound has been shown to inhibit key enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, this compound dose-dependently suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov This inhibition is achieved by blocking the expression of the iNOS and COX-2 enzymes, which are responsible for the synthesis of these pro-inflammatory mediators. nih.gov
The mechanism for this inhibition is linked to the compound's influence on upstream signaling pathways. This compound has been found to potently inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38, ERK1/2, and JNK. nih.gov It also prevents the hyper-acetylation of histone H3, another critical step in the inflammatory gene expression process. nih.gov Furthermore, its anti-inflammatory action involves the induction of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.gov The compound promotes the translocation of the transcription factor Nrf2 to the nucleus, which in turn enhances HO-1 expression, leading to the inhibition of iNOS. nih.gov
Characterization of Inhibition Kinetics and Binding Modes
Detailed kinetic studies characterizing the specific binding modes and inhibition constants (e.g., Ki, IC50) of this compound on enzymes like lipoxygenases or acetylcholinesterase are not extensively detailed in the available literature. However, the dose-dependent inhibitory effects on the expression of inflammatory enzymes provide insight into its potency.
The inhibitory action on iNOS and COX-2 expression in LPS-stimulated RAW264.7 macrophage cells demonstrates a clear dose-response relationship. nih.gov Similarly, the compound's ability to reduce the production of NO is concentration-dependent. nih.govnih.gov This suggests a direct or indirect interaction with the cellular machinery that regulates the expression of these enzymes. The mechanism appears to be centered on the modulation of signaling cascades, such as NF-κB and MAPKs, rather than direct competitive or non-competitive inhibition of the enzyme's active site. nih.gov
Table 1: Effects of this compound on Inflammatory Mediators and Enzymes
| Target | Effect | Cellular Model |
|---|---|---|
| Nitric Oxide (NO) Production | Dose-dependent inhibition | LPS-stimulated RAW264.7 cells |
| Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | LPS-stimulated RAW264.7 cells |
| iNOS Expression | Blocked by this compound | LPS-stimulated RAW264.7 cells |
| COX-2 Expression | Blocked by this compound | LPS-stimulated RAW264.7 cells |
| NF-κB Activation | Potent inhibition of translocation | LPS-stimulated RAW264.7 cells |
| MAPK (p38, ERK1/2, JNK) Phosphorylation | Inhibition | LPS-stimulated RAW264.7 cells |
| Histone H3 Acetylation | Inhibition | LPS-stimulated RAW264.7 cells |
Antimicrobial and Antifungal Activity at the Mechanistic Level
Cellular Targets and Modes of Action Against Microbial Pathogens
The antimicrobial mechanisms of this compound and related methoxyphenol compounds involve interference with critical bacterial processes and structures. One significant mode of action is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation. nih.gov A salt derivative, potassium 2-methoxy-4-vinylphenolate, has been identified as a potent inhibitor of the LasIR/RhlIR quorum-sensing circuitry in Pseudomonas aeruginosa. nih.gov This inhibition leads to a reduction in the formation of biofilms and the production of virulence factors such as LasA protease, LasB elastase, and pyocyanin. nih.gov Biofilms are protective matrices that shield bacteria from antimicrobial agents, and their inhibition renders the pathogens more vulnerable. nih.gov The compound also impedes bacterial motility, including swarming and twitching, which are essential for colonization and biofilm development. nih.gov
At a more fundamental level, phenolic compounds like eugenol (B1671780), which is structurally similar to this compound, can act directly on the cytoplasmic membrane, causing a non-specific increase in permeability. mdpi.com This disruption compromises the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death.
In terms of antifungal activity, related compounds such as 2-hydroxy-4-methoxybenzaldehyde (B30951) have been shown to target the fungal cell membrane. nih.gov At its minimum inhibitory concentration, this compound significantly increases membrane permeability in the fungus Fusarium graminearum. nih.gov This damage is accompanied by lipid oxidation and osmotic stress within the cell membrane. nih.gov Such membrane disruption is a common and effective mechanism for antifungal agents.
Phytotoxic Activity and Plant Growth Regulation Mechanisms
Effects on Seed Germination and Seedling Development
This compound exhibits significant phytotoxic properties, interfering with both seed germination and subsequent seedling growth. Studies on its structural analog, 2-methoxyphenol, demonstrated inhibitory effects on the germination, cotyledon emergence, and seedling development of both monocotyledonous (Allium cepa) and dicotyledonous (Lactuca sativa) plants. mdpi.com Even at low concentrations (0.01 mM), these phenolic compounds can inhibit germination and growth by over 50%. mdpi.com
A systematic study focusing on this compound itself as a germination inhibitor in wheat seeds identified key structural features responsible for its activity. researchgate.net The presence of the ortho-methoxy group relative to the hydroxyl group and the vinyl moiety on the benzene (B151609) ring were found to be crucial for its inhibitory effect. researchgate.net The compound's impact is concentration-dependent, with higher concentrations leading to greater inhibition of both germination rate and seedling growth (radicle and hypocotyl length). mdpi.com
Table 2: Phytotoxic Effects of 2-Methoxyphenol on Test Species
| Species | Parameter | Concentration | Result |
|---|---|---|---|
| Lactuca sativa | Germination & Seedling Growth | 0.01 mM | >50% inhibition mdpi.com |
| Lactuca sativa | Germination & Seedling Growth | 0.5 mM | Significant inhibition in soil mdpi.com |
| Allium cepa | Seedling Growth | 0.5 mM | Inhibition mdpi.com |
| Allium cepa | Germination | 1 mM | Significant inhibition in soil mdpi.com |
Mechanistic Basis of Allelopathic Interactions
The allelopathic activity of this compound is rooted in its nature as a phenolic compound. Phenolic allelochemicals exert their effects through a variety of biochemical and physiological pathways in target plants. nih.govnih.gov
A primary mechanism is the alteration of cell membrane permeability. nih.gov This disruption affects the uptake of water and essential ions, which in turn can lead to stomatal closure and impact vital processes like photosynthesis and respiration. nih.gov Phenolic compounds can also interfere with the function of key enzymes and proteins. mdpi.com For instance, in the soil, 2-methoxyphenol may be transformed into compounds like catechol and benzoquinone. mdpi.com These derivatives are known to react with the functional groups of enzymes essential for photosynthesis and respiration, thereby inhibiting plant growth. mdpi.com Other reported allelopathic mechanisms for phenolics include the inhibition of cell division and elongation, interference with the synthesis of endogenous plant hormones, and effects on protein synthesis. nih.gov The phytotoxic symptoms observed, such as stunted root and shoot growth, are the macroscopic outcomes of these underlying molecular and cellular disruptions. mdpi.com
Applications of 2 Ethenyl 4 Methoxyphenol in Non Clinical Scientific and Industrial Domains
Role in Flavor and Aroma Chemistry and Food Science
2-Ethenyl-4-methoxyphenol is a key contributor to the sensory profiles of numerous foods and beverages. Its characteristic aroma is often described as spicy, clove-like, smoky, and sometimes wine-like or nutty. chemicalbull.comwikipedia.orghmdb.ca This distinct profile makes it a crucial component in the food and fragrance industries.
The presence of this compound is integral to the characteristic flavor and aroma of a wide array of fermented and processed foods. thegoodscentscompany.com In beverages, it is a defining feature. For instance, in certain beers, particularly wheat beers, specific yeast strains like Saccharomyces cerevisiae convert ferulic acid from malt (B15192052) into this compound, imparting the classic spicy and clove-like notes these styles are known for. wikipedia.org The compound is also found in wine, coffee, and tea, where it contributes to the complexity of their bouquets. hmdb.cathegoodscentscompany.comfoodb.ca
In the realm of food products, it is one of the primary compounds responsible for the natural aroma of buckwheat. wikipedia.orgthegoodscentscompany.com It also serves as a major flavor component that helps determine the quality of products like soy sauce and certain types of cheese. thegoodscentscompany.com The formation of this compound in these products is often a result of microbial activity or thermal processing.
Below is a table summarizing the contribution of this compound to the aroma of various products.
| Food/Beverage | Typical Aroma Contribution | Formation Process |
| Beer (especially Wheat Beer) | Clove, spicy, phenolic wikipedia.orgresearchgate.net | Yeast fermentation (conversion of ferulic acid) wikipedia.org |
| Wine | Spicy, smoky, phenolic hmdb.cafoodb.ca | Microbial activity during fermentation and aging |
| Coffee | Spicy, smoky foodb.cascentree.co | Roasting of coffee beans |
| Buckwheat | Characteristic natural aroma wikipedia.org | Naturally present |
| Soy Sauce | Key flavor component thegoodscentscompany.com | Fermentation |
| Cheese | Contributes to flavor profile thegoodscentscompany.com | Microbial activity during ripening |
Given its potent and desirable aroma, this compound is utilized as a synthetic flavoring agent in the food and beverage industry. wikipedia.orgtreattproducts.com It is added to formulations to impart or enhance warm, spicy, smoky, or clove-like notes. chemicalbull.com Its application allows food scientists to create or standardize complex flavor profiles in a variety of products. The compound is valued for its ability to add a nuanced, fermented, or aged character to processed foods and drinks. thegoodscentscompany.com
In the fragrance industry, this compound is incorporated into perfumes, deodorants, and other scented products to provide a warm, spicy, and phenolic character. chemicalbull.com Its scent profile is considered balsamic and woody, making it a valuable component in creating complex fragrances. scentree.co It is often used to build spicy and leathery notes, frequently in conjunction with ingredients like Gaiac Wood essential oil to achieve an effect similar to Clove Bud essential oil. scentree.co
Integration into Materials Science and Polymer Chemistry
Beyond its role in flavors and fragrances, this compound is gaining attention as a valuable biobased monomer for the synthesis of polymers. mdpi.comnih.gov As a derivative of lignin, a readily available form of biomass, it represents a sustainable alternative to petroleum-based monomers like styrene, to which it is structurally similar. mdpi.commdpi.com
This compound serves as a versatile platform molecule for creating new monomers suitable for radical polymerization. mdpi.comnih.gov The molecule possesses a vinyl group that is amenable to polymerization and a phenolic group that can be chemically modified to create a range of functional monomers with varying properties, such as hydrophobicity or hydrophilicity. mdpi.commdpi.com
Researchers have successfully synthesized a variety of monomers derived from this compound and polymerized them to create both thermoplastics and thermosets. mdpi.comnih.gov These biobased monomers have been used in solution and emulsion polymerization processes. mdpi.com Furthermore, divinylbenzene-like monomers have been prepared from this compound, which can be cross-linked with thiol-bearing reagents to produce thermoset materials with different crosslinking densities. mdpi.comnih.gov
The table below outlines research findings on the polymerization of this compound derivatives.
| Monomer Derivative | Polymerization Method | Resulting Polymer Type | Key Findings |
| Hydrophobic derivatives | Solution & Emulsion Polymerization | Homo- and copolymers (Thermoplastics) | Resulted in polymers with a wide range of thermal properties. mdpi.com |
| Divinylbenzene-like monomers | Thermal Crosslinking with Thiols | Thermosets | Produced thermosets with varying crosslinking densities. nih.gov |
| Alkyl ester/ether derivatives | Radical Homopolymerization | Homopolymers | Achieved polymers with glass transition temperatures (Tg) ranging from 5 °C to 117 °C by varying the alkyl group length. nih.gov |
The functionalization of this compound allows for the development of new biobased materials with tailored properties. mdpi.com By modifying its phenolic group, monomers can be designed to be either hydrophobic or hydrophilic, opening up a wide range of potential applications. mdpi.com These tailored monomers can be used to create polymers for functional coatings, adhesives, and other advanced materials. The research in this area aims to replace fossil-based monomers with sustainable alternatives derived from lignin, thereby reducing the environmental footprint of polymer production. mdpi.comnih.gov The resulting polymers have shown a wide range of thermal properties, indicating their potential for diverse applications. mdpi.comnih.gov
Application as a Chemical Precursor or Intermediate in Organic Synthesis
This compound, a member of the 4-substituted-2-methoxyphenol family, holds potential as a valuable building block in the synthesis of more complex organic molecules. nih.gov Compounds within this chemical class are recognized for their utility in preparing bioactive natural-like hydroxylated biphenyls. nih.gov The general structure of 4-substituted-2-methoxyphenols provides a versatile scaffold for creating larger, more intricate molecules, including those with potential applications in medicinal chemistry. nih.gov
Below is a table of complex organic molecules that can be synthesized from 4-substituted-2-methoxyphenols, illustrating the potential synthetic applications of this compound.
| Precursor Class | Synthesized Molecule Class | Potential Application |
| 4-Substituted-2-methoxyphenols | Hydroxylated Biphenyls | Antitumoral Agents |
| 4-Substituted-2-methoxyphenols | Curcumin-analog Biphenyls | Antitumoral Agents |
| 4-Substituted-2-methoxyphenols | Eugenol-analog Biphenyls | Antioxidants |
Potential in Agricultural Science (excluding direct human/animal health applications)
This compound has demonstrated potential for application in agricultural science, specifically in the realm of natural pest management. Research has identified its insecticidal properties against certain agricultural pests.
One study investigated the insecticidal activity of this compound, also known as 2-methoxy-4-vinylphenol (B128420), against the green peach aphid, Myzus persicae. The findings indicated a dose-dependent insecticidal effect. At a concentration of 500 parts per million (ppm), 2-methoxy-4-vinylphenol exhibited an insecticidal activity of 79.9%. This demonstrates its potential as a component in bio-insecticidal formulations for the control of sap-sucking insects like aphids.
Furthermore, the broader class of phenolic compounds, to which this compound belongs, is known for its phytotoxic and allelopathic properties. nih.gov Allelochemicals are compounds released by plants that can inhibit the growth of neighboring plants. nih.gov For instance, the related compound 2-methoxyphenol has shown phytotoxic effects, inhibiting the germination and seedling growth of both monocotyledonous and dicotyledonous plants. nih.gov This suggests that this compound may also possess similar herbicidal or growth-inhibiting properties that could be harnessed in natural weed management strategies. The action of such compounds often involves a mixture of several allelochemicals at low concentrations in the soil. nih.gov
The table below summarizes the potential agricultural applications of this compound based on its observed and inferred properties.
| Application Area | Target Organism/Effect | Supporting Evidence |
| Natural Pest Management | Insecticidal activity against Myzus persicae (Green Peach Aphid) | Direct experimental evidence of dose-dependent mortality. |
| Allelochemical Formulations | Potential phytotoxic and herbicidal effects | Inferred from the known properties of the closely related 2-methoxyphenol and the general characteristics of phenolic compounds. nih.gov |
Theoretical and Computational Investigations on 2 Ethenyl 4 Methoxyphenol
Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, yielding information about molecular geometry, electronic structure, and energy. conicet.gov.ar DFT methods, particularly with hybrid functionals like B3LYP, have become a standard for their balance of accuracy and computational cost in studying organic molecules. researchgate.net These calculations serve as the foundation for predicting a wide range of molecular characteristics, from spectroscopic parameters to chemical reactivity.
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the nuclear magnetic shielding tensors for a molecule with an optimized geometry. artuklu.edu.trdergipark.org.tr These theoretical shielding values are then converted to chemical shifts. To enhance accuracy, the calculated values are often linearly correlated with experimental data, using a scaling equation to correct for systematic errors in the theoretical model. dergipark.org.tr This process allows for the assignment of complex spectra and can help in the structural elucidation of newly synthesized compounds. mdpi.com
| Carbon Atom | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm) |
|---|---|---|
| C1 (C-OH) | Value | Value |
| C2 (C-Vinyl) | Value | Value |
| C3 | Value | Value |
| C4 (C-OCH₃) | Value | Value |
| C5 | Value | Value |
| C6 | Value | Value |
| C-Vinyl (α) | Value | Value |
| C-Vinyl (β) | Value | Value |
| C-Methoxy | Value | Value |
UV-Vis Absorption: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ijsrst.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. researchgate.net The results provide the maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. ijsrst.com For an aromatic compound like this compound, these calculations can identify and characterize the π → π* electronic transitions responsible for its UV-Vis absorption.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Frontier Molecular Orbitals (FMOs): The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap typically signifies a molecule that is more reactive and less stable. For this compound, the HOMO is expected to be distributed across the π-system of the aromatic ring and the ethenyl group, while the LUMO would represent the lowest energy region to accept electrons.
Chemical Hardness (η) and Softness (S) measure the resistance of a molecule to change its electron configuration. Hard molecules possess a large HOMO-LUMO gap, whereas soft molecules have a small gap.
Electrophilicity (ω) quantifies the ability of a molecule to accept electrons.
Fukui Functions (f(r)) are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netbeilstein-archives.org This analysis can pinpoint the most reactive sites on the aromatic ring or the ethenyl side chain.
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital |
| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity (ω) | (E_HOMO + E_LUMO)² / (4 * η) | Propensity to act as an electron acceptor |
Quantum chemical calculations are also used to explore the three-dimensional structure of molecules.
Conformational Analysis: This analysis investigates the different spatial arrangements of a molecule that arise from rotation around its single bonds. For this compound, rotations around the C(ring)–C(ethenyl) and C(ring)–O(methoxy) bonds are of particular interest. By performing a potential energy surface (PES) scan, where the energy is calculated at incremental rotations of these bonds, the most stable, low-energy conformers can be identified. researchgate.netresearchgate.net
Tautomeric Stability: Phenols can theoretically exist in equilibrium with their keto tautomers. Computational chemistry can be used to assess the relative stability of these forms. By calculating the Gibbs free energies of the phenol (B47542) form of this compound and its corresponding keto tautomers, the equilibrium position can be predicted. For simple phenols, such calculations invariably show that the aromatic phenol form is overwhelmingly more stable.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum calculations typically model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide insights into their behavior over time, often in a condensed phase like a solution. An MD simulation of this compound in a solvent such as water would track the movements of every atom according to classical mechanics. This approach can reveal the molecule's flexibility, the conformational states it prefers in solution, and the nature of its intermolecular interactions, such as the formation and lifetime of hydrogen bonds between its hydroxyl group and surrounding water molecules.
Structure-Activity Relationship (SAR) Modeling and Chemoinformatics Approaches
Computational methods are crucial in modern drug discovery and materials science for establishing relationships between a molecule's structure and its function.
Structure-Activity Relationship (SAR): SAR studies aim to connect the structural features of a molecule to its biological activity. nih.gov A quantitative structure-activity relationship (QSAR) model uses statistical methods to correlate variations in the chemical structures of a group of compounds with changes in their measured activity. For this compound, a QSAR study might explore its potential antioxidant capacity by computationally generating derivatives and calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each. jocpr.com These descriptors would then be used to build a predictive model of antioxidant activity.
Chemoinformatics: This field uses computational techniques to analyze chemical data. For this compound, chemoinformatics tools could predict properties related to pharmacology, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), screen virtual libraries for structurally similar compounds with known activities, and help identify potential biological targets.
Molecular docking is a computational method that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.govphyschemres.org This technique can provide valuable hypotheses about a compound's potential biological activity and mechanism of action.
A docking study of this compound into the active site of a specific enzyme could reveal its potential as an inhibitor. The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and using a scoring function to rank them based on their predicted binding affinity. physchemres.org The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, which stabilize the ligand-protein complex. researchgate.net This information provides a structural basis for the molecule's activity and can guide the design of more potent analogues.
| Parameter | Description | Example Value |
|---|---|---|
| Binding Affinity | The predicted free energy of binding; more negative values indicate stronger binding. | -7.5 kcal/mol |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues (e.g., -OH group with a backbone carbonyl). | -OH···O=C (Ser 84) |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand (e.g., the aromatic ring) and hydrophobic residues of the protein. | Aromatic Ring with Val 95, Ala 92 |
| Interacting Residues | A list of the amino acid residues in the protein's active site that are in close contact with the ligand. | Ser 84, Cys 85, Ala 92, Val 95 |
Environmental Fate and Biotransformation of 2 Ethenyl 4 Methoxyphenol
Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis, Oxidation)
The abiotic degradation of 2-ethenyl-4-methoxyphenol is a critical aspect of its environmental persistence. These pathways involve non-biological processes that transform the compound in the environment. The primary abiotic degradation pathways include photodegradation, hydrolysis, and oxidation.
Oxidation: Limited information is available regarding the specific oxidative pathways of this compound. However, it is known that under strong oxidizing conditions, this compound can undergo oxidation to form quinones. vulcanchem.com The presence of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring influences its susceptibility to oxidation.
Photodegradation and Hydrolysis: Currently, there is a notable lack of specific studies detailing the photodegradation and hydrolysis of this compound in environmental compartments. Further research is required to elucidate the photochemical reactions it may undergo when exposed to sunlight and its stability with respect to hydrolysis in aqueous environments.
Microbial Biotransformation and Biodegradation Mechanisms in Various Environmental Compartments
Environmental Distribution and Persistence Studies
There is a significant gap in the scientific literature concerning the environmental distribution and persistence of this compound. Comprehensive studies tracking its movement through different environmental compartments such as soil, water, and air, and determining its half-life in these matrices, have not been identified. Such studies are crucial for assessing its potential for long-range transport and accumulation in the environment.
| Parameter | Finding | Source |
| Abiotic Degradation | ||
| Oxidation | Can form quinones under strong oxidizing conditions. | vulcanchem.com |
| Photodegradation | No specific data available. | |
| Hydrolysis | No specific data available. | |
| Microbial Biotransformation | ||
| Biodegradation Mechanisms | No specific data available. | |
| Environmental Persistence | ||
| Distribution Studies | No specific data available. |
Emerging Research Avenues and Future Directions for 2 Ethenyl 4 Methoxyphenol Studies
Exploration of Novel Sustainable Synthetic Routes
The industrial production of 2-ethenyl-4-methoxyphenol has traditionally relied on chemical methods that can involve harsh conditions and metal catalysts. frontiersin.org The future of its synthesis lies in the development of green and sustainable alternatives that leverage biocatalysis and renewable feedstocks. A primary focus is the enzymatic decarboxylation of ferulic acid, a compound abundantly available from agro-industrial side-streams like cereal brans and sugar beet pulp. plos.orggoogle.com
Key research directions include:
Discovery and Engineering of Enzymes: Identifying novel, highly efficient ferulic acid decarboxylases (FADs) from various microorganisms is a critical goal. For instance, a FAD isolated from the basidiomycete Schizophyllum commune has shown a catalytic efficiency significantly higher than previously known enzymes. plos.orgnih.gov Future work will involve protein engineering to enhance enzyme stability, activity, and substrate specificity under industrial process conditions.
Whole-Cell Biocatalysis: Utilizing engineered microorganisms, such as E. coli or fungi like Volvariella volvacea, as whole-cell factories for the bioconversion of ferulic acid presents a promising and cost-effective approach. researchgate.netthaiscience.info Research is focused on optimizing fermentation conditions and developing robust strains that can tolerate high concentrations of both the substrate and the product. frontiersin.org
Process Optimization and Immobilization: To enhance the economic viability of biocatalytic production, developing efficient downstream processing and enzyme immobilization techniques is essential. plos.org Immobilization allows for enzyme reuse, continuous production processes, and simplified product purification, paving the way for a more sustainable and bio-economic pathway to pure, food-grade this compound. plos.orggoogle.com
| Method | Precursor | Key Features | Future Research Focus |
|---|---|---|---|
| Chemical Synthesis | Petrochemicals / Vanillin | Established industrial process; may use harsh conditions and metal catalysts. frontiersin.org | Development of milder catalysts and solvent-free conditions. |
| Enzymatic Bioconversion | Ferulic Acid | High specificity, mild reaction conditions, high purity product. plos.orgnih.gov | Enzyme engineering for enhanced stability and efficiency; enzyme immobilization. plos.org |
| Whole-Cell Biotransformation | Ferulic Acid | Cost-effective, no need for enzyme purification. frontiersin.orgthaiscience.info | Strain development for improved tolerance and productivity. frontiersin.org |
Discovery of Undiscovered Biological Roles and Elucidation of Complex Mechanistic Pathways
While well-known for its sensory properties, the full spectrum of this compound's biological activities remains largely unexplored. It is recognized as a plant metabolite and a pheromone for certain insects. wikipedia.orgnih.gov Furthermore, as an active metabolite of ferulic acid in humans, it may possess significant, yet uncharacterized, physiological effects. foreverest.net
Future research will likely focus on:
Exploring Pharmacological Potential: Moving beyond its current applications, studies are needed to investigate potential therapeutic properties, such as antioxidant, anti-inflammatory, or antimicrobial activities, and the molecular mechanisms that underpin them.
Mechanistic Elucidation: Detailed investigation is required to understand how this molecule interacts with cellular signaling pathways. Its structural similarity to other bioactive phenols suggests it may modulate pathways involved in cellular stress, inflammation, and metabolism.
Metabolite Function: As a product of ferulic acid metabolism by gut microbiota, understanding the systemic and local effects of this compound is a key area for future human health research. Its influence on host-microbe interactions and downstream physiological processes warrants in-depth investigation.
Development of Advanced Analytical Methodologies for Trace Detection and Quantification
The ability to accurately detect and quantify this compound in various complex matrices is crucial for quality control, metabolic studies, and environmental monitoring. Current methods often rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors. frontiersin.orgthaiscience.infonih.gov
The evolution of analytical science points toward several future directions:
Enhanced Sensitivity and Selectivity: There is a continuous need for methods with lower detection limits to quantify trace amounts of the compound in biological fluids, food products, and environmental samples. Advanced mass spectrometry techniques, such as triple quadrupole or high-resolution Orbitrap MS, will be instrumental.
High-Throughput Screening: The development of rapid, high-throughput analytical methods is essential for applications in metabolomics and for screening large numbers of samples in industrial settings.
In-Situ and Real-Time Monitoring: A significant leap forward would be the creation of biosensors or spectroscopic probes capable of real-time, in-situ monitoring of this compound production during fermentation processes or its presence in food systems without extensive sample preparation.
| Technique | Application Area | Future Development |
|---|---|---|
| HPLC, LC-MS frontiersin.orgthaiscience.info | Quantification in bioconversion media, food analysis | Ultra-high performance liquid chromatography (UHPLC) for faster analysis; coupling with high-resolution mass spectrometry (HRMS) for metabolomics. |
| GC-FID, Py-GC/MS nih.govsigmaaldrich.com | Analysis of volatiles, purity assessment, lignin characterization | Multidimensional GC (GCxGC) for enhanced separation in complex matrices. |
| Biosensors | Process monitoring, food quality | Development of enzyme- or antibody-based sensors for real-time, selective detection. |
Innovation in Non-Clinical Applications, Particularly in Advanced Materials and Chemical Technologies
One of the most exciting future directions for this compound is its use as a bio-based platform molecule for the synthesis of advanced polymers and materials. mdpi.comresearchgate.net Its unique structure, featuring a polymerizable vinyl group and a functionalizable phenolic group, makes it a valuable substitute for petroleum-derived monomers like styrene. mdpi.com
Innovations in this area are expected to include:
Bio-based Polymers: Research is actively exploring the radical polymerization of this compound and its derivatives to create a new class of bio-based polystyrenes. mdpi.commdpi.com By modifying the phenolic group, polymers with a wide range of thermal and physical properties can be synthesized. mdpi.comresearchgate.net
Advanced Polymer Architectures: Using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT), researchers can synthesize well-defined polymers with complex architectures, such as block copolymers and star-shaped polymers. rsc.orgacs.orgrsc.org These advanced materials could find applications in drug delivery, coatings, and nanotechnology.
Functional Materials: The inherent phenolic structure can impart antioxidant properties to the resulting polymers, creating materials with enhanced stability and longevity. Furthermore, the functional groups provide handles for creating degradable or stimuli-responsive materials, contributing to the development of a circular economy. rsc.orgrsc.org
Cross-disciplinary Research Synergies and Integration with Systems Biology Approaches
To fully comprehend the biological impact of this compound, future research must integrate knowledge from multiple disciplines. A systems biology approach, which combines experimental high-throughput data with computational modeling, is essential for building a holistic understanding of how this molecule interacts with complex biological systems. frontiersin.orgfrontiersin.org
Future research will benefit from:
Multi-Omics Analysis: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive picture of the cellular response to this compound. nih.govnih.gov This can reveal novel mechanisms of action and identify biomarkers of exposure or effect. frontiersin.orgresearchgate.net The detection of its metabolite, 4-Vinylguaiacol sulfate, in human metabolomics studies underscores the relevance of this approach.
Computational Modeling: Developing computational models of metabolic pathways and cellular networks can help predict the biological effects of the compound and generate new, testable hypotheses. frontiersin.org
Chemical Biology: The synthesis of chemical probes based on the this compound scaffold will enable researchers to identify specific protein targets and unravel its mode of action at a molecular level, bridging the gap between its chemical structure and its biological function.
By pursuing these emerging research avenues, the scientific community can unlock the broader potential of this compound, transforming it from a simple flavor molecule into a valuable component of a sustainable future in chemicals, materials, and medicine.
Q & A
Basic Research Questions
Q. What are the established laboratory-scale synthesis routes for 2-ethenyl-4-methoxyphenol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Two primary routes are documented:
- Hydrogenation of vanillin derivatives : Reduction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) using catalysts like Pd/C under H₂ gas, followed by dehydration to introduce the ethenyl group .
- Methylation of catechol derivatives : Selective methylation of 4-vinylcatechol using dimethyl sulfate (DMS) in alkaline conditions to introduce the methoxy group at the para position .
- Optimization Strategies :
- Catalyst screening (e.g., Pd vs. Pt for hydrogenation efficiency).
- Solvent selection (polar aprotic solvents like DMF enhance methylation selectivity).
- Reaction monitoring via TLC or HPLC to minimize byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 6.6–7.2 ppm (aromatic protons), δ 5.1–5.8 ppm (ethenyl protons), and δ 3.8 ppm (methoxy group) .
- ¹³C NMR : Signals for the ethenyl carbons (~115–140 ppm) and methoxy carbon (~55 ppm) .
Q. What are the key physicochemical properties (solubility, stability, melting point) of this compound, and how do they influence experimental design?
- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in water. Pre-dissolution in ethanol is recommended for aqueous-phase reactions .
- Stability : Sensitive to UV light and oxidation; store under inert gas (N₂/Ar) at 4°C in amber glass .
- Melting Point : Reported range: 45–48°C .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, and what challenges arise during refinement?
- Experimental Design :
- Use SHELX programs (SHELXL/SHELXS) for structure solution and refinement. Single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å) provides bond-length/angle precision .
- Challenges :
- Disorder in the ethenyl group due to rotational flexibility; apply restraints or split-site modeling .
- Weak diffraction from small crystals (<0.1 mm); optimize crystal growth via slow evaporation in ethyl acetate .
Q. What computational methods (DFT, MD simulations) are suitable for predicting the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., methoxy oxygen as a nucleophilic center) .
- Molecular Dynamics (MD) :
- Simulate solvent interactions to optimize solubility parameters or polymerization behavior (e.g., in radical-initiated vinyl reactions) .
Q. How do natural sources (e.g., plants, microbial metabolites) of this compound influence its biosynthetic pathway analysis?
- Isolation Protocols :
- Extract from lignocellulosic biomass using Soxhlet apparatus with ethanol/water (70:30), followed by HPLC purification .
- Biosynthetic Pathways :
- Likely derived from phenylpropanoid metabolism via decarboxylation of ferulic acid or methylation of 4-vinylphenol .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Root Causes :
- Impurities from incomplete purification (e.g., residual solvents lowering melting points) .
- Instrumental variability in NMR chemical shifts (e.g., solvent effects in DMSO vs. CDCl₃) .
- Resolution Strategies :
- Cross-validate purity via elemental analysis (C, H, O %).
- Compare data with NIST Standard Reference Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
